2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol
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Overview
Description
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrrole and pyrazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol typically involves multi-component reactions. One common method is the condensation reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . This reaction yields high to excellent purity products, which can be isolated by simple filtration.
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with potent cytotoxic activities.
Pyrazolo[3,4-d]thiazoles: Exhibits a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is unique due to its specific structural features, which combine the properties of both pyrrole and pyrazole rings. This duality allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol |
InChI |
InChI=1S/C13H14N2O/c1-9-4-2-5-10(8-9)12-13(16)11-6-3-7-15(11)14-12/h2,4-5,8,16H,3,6-7H2,1H3 |
InChI Key |
GARDJAMLGDOILU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3CCCC3=C2O |
Origin of Product |
United States |
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